molecular formula C5H8BrNO2 B13390632 2-Amino-4-bromopent-4-enoic acid CAS No. 7145-00-8

2-Amino-4-bromopent-4-enoic acid

Cat. No.: B13390632
CAS No.: 7145-00-8
M. Wt: 194.03 g/mol
InChI Key: YTCSGBSYHNQHFD-UHFFFAOYSA-N
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Description

2-Amino-4-bromopent-4-enoic acid is an organic compound with the molecular formula C5H8BrNO2 It is a derivative of pentenoic acid, featuring an amino group at the second position and a bromine atom at the fourth position of the pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromopent-4-enoic acid typically involves the bromination of 4-pentenoic acid followed by the introduction of an amino group. One common method is the reaction of 4-pentenoic acid with bromine in the presence of a catalyst to yield 4-bromopent-4-enoic acid. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromopent-4-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the double bond or the bromine atom can yield saturated or debrominated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-amino-4-hydroxypent-4-enoic acid or 2-amino-4-alkoxypent-4-enoic acid.

    Oxidation: Formation of 2-amino-4-bromo-4-oxopentanoic acid.

    Reduction: Formation of 2-amino-4-bromopentanoic acid or 2-amino-4-pentenoic acid.

Scientific Research Applications

Scientific Research Applications of 2-Amino-4-bromopent-4-enoic Acid

This compound is an organic compound with an amino group, a bromine atom, and a double bond within its five-carbon chain. It is used in medicinal chemistry, organic synthesis, and biological studies. The presence of the bromine atom enhances its reactivity in substitution reactions and can influence its biological activity.

Forms of the Compound

This compound has two enantiomeric forms, (S)-2-Amino-4-bromopent-4-enoic acid and (R)-2-Amino-4-bromopent-4-enoic acid.

  • (S)-2-Amino-4-bromopent-4-enoic acid: Also known as 4-bromo-2-amino-4-pentenoic acid, this isomer has potential biological activities and is characterized by a bromine atom and a double bond, influencing its interactions with biological systems. Its molecular formula is C5H8BrNO2, with a molecular weight of 202.03 g/mol and a CAS number of 151144-96-6.
  • (R)-2-Amino-4-bromopent-4-enoic acid: This isomer is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. It is also utilized in biological research to study enzyme-substrate interactions and protein synthesis. Its molecular weight is 194.03 g/mol and its CAS No. is 264903-49-3 .

Types of Reactions

This compound can undergo various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
    • Common Reagents and Conditions: Nucleophiles like sodium hydroxide or primary amines in polar solvents.
    • Major Products: Formation of substituted amino acids.
  • Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
    • Common Reagents and Conditions: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.
    • Major Products: Formation of epoxides or diols.
  • Reduction Reactions: The double bond can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
    • Common Reagents and Conditions: Hydrogen gas with a palladium catalyst under atmospheric pressure.
    • Major Products: Formation of saturated amino acids.

Applications

This compound has several scientific research applications:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and pharmaceutical compounds. It may act as an enzyme inhibitor or a substrate analog, interacting with molecular targets such as enzymes or receptors. The presence of the bromine atom and the double bond can influence its binding affinity and reactivity, leading to specific biological effects.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies: It can be used to study enzyme-substrate interactions and protein modifications. (R)-2-Amino-4-bromopent-4-enoic acid can be used to study enzyme-substrate interactions and protein synthesis due to its unique structure.
  • Industrial Applications: Potential use in the development of new materials and chemical processes. (R)-2-Amino-4-bromopent-4-enoic acid can be used in the production of specialty chemicals and materials with specific properties.

Biological Activities

Mechanism of Action

The mechanism of action of 2-Amino-4-bromopent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of target proteins and influence biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloropent-4-enoic acid
  • 2-Amino-4-fluoropent-4-enoic acid
  • 2-Amino-4-iodopent-4-enoic acid

Uniqueness

2-Amino-4-bromopent-4-enoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs

Biological Activity

2-Amino-4-bromopent-4-enoic acid, also known as (S)-2-amino-4-bromopent-4-enoic acid, is an organic compound with notable biological activity. Its structure features an amino group, a bromine atom, and a double bond within a five-carbon chain, which contributes to its reactivity and potential applications in medicinal chemistry and biological studies. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C5_5H8_8BrNO2_2, with a molecular weight of approximately 202.03 g/mol. The presence of the bromine atom enhances its reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily arises from its interactions with various molecular targets, including enzymes and receptors. It can act as an enzyme inhibitor or substrate analog, influencing biochemical pathways through competitive inhibition or modulation of enzyme activity. The specific mechanism often depends on the target enzyme and the conditions under which the compound is used .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be leveraged in drug development for conditions where enzyme activity needs to be modulated.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects, although further research is needed to fully characterize this activity.
  • Neuroactive Properties : Some studies indicate that it may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionActs as an inhibitor for specific enzymes,
Antimicrobial EffectsExhibits antibacterial properties ,
Neuroactive PropertiesPotential interactions with neurotransmitters,

Case Study: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific metabolic enzymes involved in amino acid metabolism. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains. The findings revealed that it inhibited growth in several Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Applications in Medicinal Chemistry

Due to its unique structure and biological properties, this compound serves as a building block for synthesizing bioactive molecules. Its ability to modify enzyme interactions makes it a candidate for drug design aimed at treating diseases related to enzyme dysfunction.

Properties

IUPAC Name

2-amino-4-bromopent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSGBSYHNQHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281548
Record name 2-amino-4-bromopent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7145-00-8
Record name NSC21942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-bromopent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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